molecular formula C6H7ClN2OS B1596797 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 50772-53-7

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B1596797
CAS No.: 50772-53-7
M. Wt: 190.65 g/mol
InChI Key: NXHQBYNKULQNHY-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles, including Grignard reagents or organolithium compounds, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Thiazole-2-sulfoxide or thiazole-2-sulfone.

  • Reduction: Thiazolidine derivatives.

  • Substitution: Alkylated or arylated thiazoles.

Scientific Research Applications

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new treatments for infections.

  • Medicine: Thiazole derivatives are known for their therapeutic potential, and this compound is being investigated for its use in treating various diseases, including cancer and cardiovascular disorders.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-chloro-N-(5-(4-methylphenyl)-1,3-thiazol-2-yl)acetamide

  • 2-chloro-N-(1,3-thiazol-2-yl)acetamide

  • 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

  • N-(4-methyl-1,3-thiazol-2-yl)benzamide

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Properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHQBYNKULQNHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360650
Record name 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50772-53-7
Record name 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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